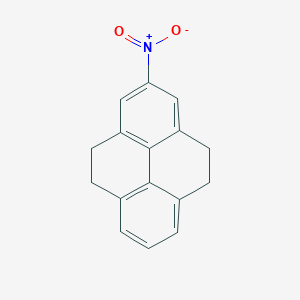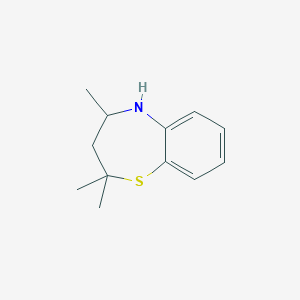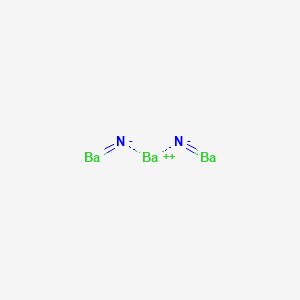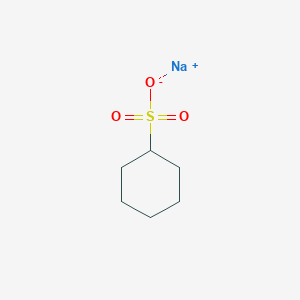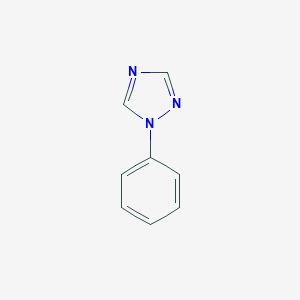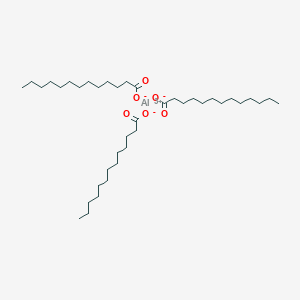
Aluminum;tridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum tridecanoate is a chemical compound that belongs to the family of aluminum salts. It is a white, odorless, and water-soluble powder that is commonly used in scientific research. Aluminum tridecanoate has gained significant attention due to its unique properties and potential applications in various fields of science.
Wirkmechanismus
The mechanism of action of aluminum tridecanoate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst, which can coordinate with the electron-rich groups of the reactants and facilitate the reaction. In addition, aluminum tridecanoate can also act as a surfactant, which can stabilize the emulsion and prevent the coalescence of the droplets.
Biochemical and Physiological Effects:
Aluminum tridecanoate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It has also been reported to be biodegradable and environmentally friendly.
Vorteile Und Einschränkungen Für Laborexperimente
Aluminum tridecanoate has several advantages for lab experiments. It is a cost-effective catalyst that can be easily synthesized and purified. It is also stable and can be stored for a long time without losing its activity. However, aluminum tridecanoate has some limitations. It is not effective in some reactions, and its activity can be affected by the reaction conditions such as temperature and pressure.
Zukünftige Richtungen
There are several future directions for the research on aluminum tridecanoate. One of the potential applications is in the field of polymer science, where it can be used as a catalyst for the synthesis of new polymers with unique properties. Another potential application is in the field of corrosion inhibition, where it can be used as an environmentally friendly alternative to the traditional corrosion inhibitors. In addition, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of aluminum tridecanoate.
Conclusion:
In conclusion, aluminum tridecanoate is a unique and versatile chemical compound that has potential applications in various fields of science. It can be easily synthesized and purified, and it has been extensively used as a catalyst, surfactant, and corrosion inhibitor. Further research is needed to fully understand its mechanism of action and its potential applications.
Synthesemethoden
Aluminum tridecanoate can be synthesized through the reaction of aluminum chloride with tridecanoic acid. The reaction takes place in the presence of a solvent such as toluene or hexane. The resulting product is a white powder that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Aluminum tridecanoate has been extensively used in scientific research due to its unique properties. It has been used as a catalyst in various organic reactions, including esterification, transesterification, and polymerization. It has also been used as a surfactant in emulsion polymerization. In addition, aluminum tridecanoate has been used as a corrosion inhibitor in various industries, including aerospace and automotive.
Eigenschaften
CAS-Nummer |
10327-54-5 |
|---|---|
Produktname |
Aluminum;tridecanoate |
Molekularformel |
C39H75AlO6 |
Molekulargewicht |
667 g/mol |
IUPAC-Name |
aluminum;tridecanoate |
InChI |
InChI=1S/3C13H26O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h3*2-12H2,1H3,(H,14,15);/q;;;+3/p-3 |
InChI-Schlüssel |
HGORXCDTVCJWHD-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |
Synonyme |
Tritridecanoic acid aluminum salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



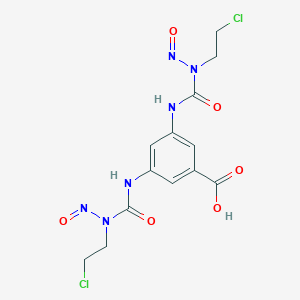


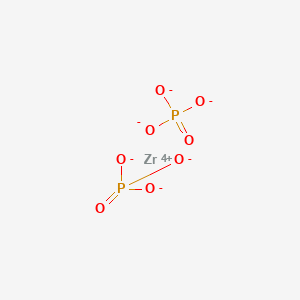
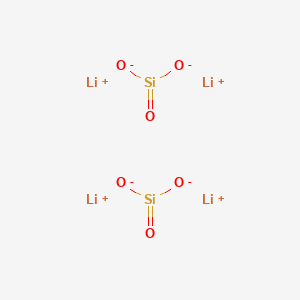
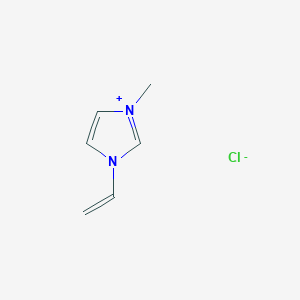

![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)

